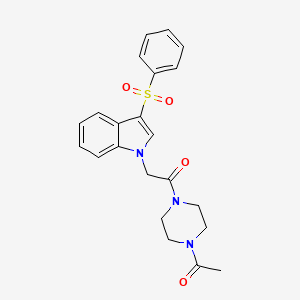
1-(4-acetylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-acetylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone” is a complex organic molecule. It contains an acetylpiperazine group, a phenylsulfonyl group, and an indole group. These functional groups suggest that the compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The acetylpiperazine group would introduce a cyclic structure, the phenylsulfonyl group would add aromaticity, and the indole group would contribute both aromaticity and a nitrogen heteroatom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some properties like melting point, boiling point, and solubility could be predicted based on the functional groups present .Scientific Research Applications
Synthesis and Antimicrobial Activity The compound's derivatives have been explored for their potential in antimicrobial activities. For instance, novel 2-(4-allylpiperazin-1-yl)-1-(1- aryl-1H-tetrazol-5-yl)ethanone derivatives synthesized showed promising antimicrobial properties against various pathogens, indicating their potential use in developing new antimicrobial agents (Zaidi et al., 2021).
Electrochemical Synthesis Electrochemical oxidation methods have been applied to synthesize new phenylpiperazine derivatives, showcasing an innovative approach for creating compounds with potential biological activities. This method offers an environmentally friendly and efficient way to synthesize new derivatives of the mentioned compound (Nematollahi & Amani, 2011).
Synthesis and Evaluation of Anti-inflammatory Agents Derivatives of the compound have been synthesized and evaluated for their anti-inflammatory properties. Research demonstrated that some derivatives exhibit significant anti-inflammatory activity, suggesting their potential as novel therapeutic agents for treating inflammation-related diseases (Rehman, Saini, & Kumar, 2022).
Antiviral Activity Against HIV-1 Investigations into the compound's derivatives revealed their potential as inhibitors of HIV-1 replication. This includes studies on N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives showing promising activity against HIV-1, marking a step forward in the search for new antiviral drugs (Che et al., 2015).
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-[3-(benzenesulfonyl)indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-17(26)23-11-13-24(14-12-23)22(27)16-25-15-21(19-9-5-6-10-20(19)25)30(28,29)18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRXFFKKDKQOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-acetylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


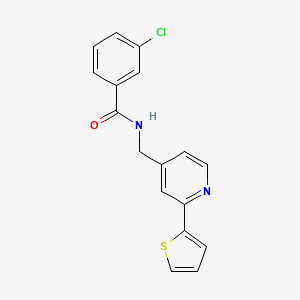
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2969542.png)
![2-((2-hydroxyethyl)amino)-1-(1',3',5-triphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2969545.png)
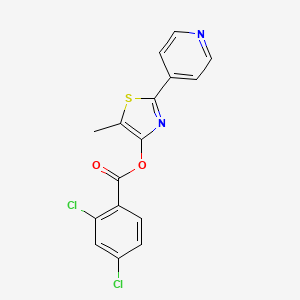
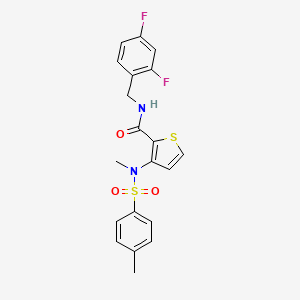

![N-(3-chloro-2-methylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969552.png)
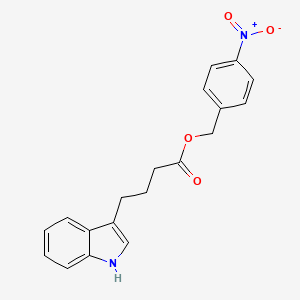
![2,3-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2969556.png)
![9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride](/img/structure/B2969558.png)
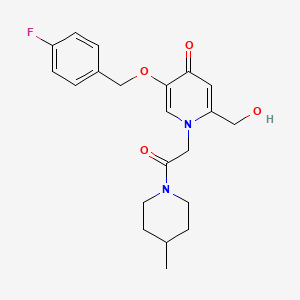

![N~6~-[2-(cyclohex-1-en-1-yl)ethyl]-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2969562.png)